molecular formula C17H31N3 B4804278 N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-triethylethane-1,2-diamine

N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-triethylethane-1,2-diamine

Cat. No.: B4804278
M. Wt: 277.4 g/mol
InChI Key: CJIZZPMPFZIMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-triethylethane-1,2-diamine is an organic compound that features a dimethylamino group attached to a phenyl group, which is further connected to an ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-triethylethane-1,2-diamine typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethane-1,2-diamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic anhydride and pyridine at elevated temperatures around 220°C . Another method involves the condensation of 4-(dimethylamino)benzaldehyde with ethane-1,2-diamine in the presence of sodium hydroxide solution .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-triethylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-triethylethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-triethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The ethane-1,2-diamine backbone provides structural flexibility, allowing the compound to adopt various conformations and interact with different molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[[4-(dimethylamino)phenyl]methyl]-N,N,N’-triethylethane-1,2-diamine is unique due to its combination of the dimethylamino group and the ethane-1,2-diamine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

IUPAC Name

N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-triethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3/c1-6-19(7-2)13-14-20(8-3)15-16-9-11-17(12-10-16)18(4)5/h9-12H,6-8,13-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIZZPMPFZIMFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(CC)CC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-triethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-triethylethane-1,2-diamine
Reactant of Route 3
Reactant of Route 3
N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-triethylethane-1,2-diamine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-triethylethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-triethylethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N'-[[4-(dimethylamino)phenyl]methyl]-N,N,N'-triethylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.